molecular formula C19H19N3O8S B4899366 5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid

5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid

Cat. No.: B4899366
M. Wt: 449.4 g/mol
InChI Key: JYXMAIBTFWSTEV-UHFFFAOYSA-N
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Description

5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid is a complex organic compound that features a nitro group, a piperidine ring, and a benzenesulfonylamino group attached to an isophthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid typically involves multiple steps:

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where piperidine reacts with a suitable halogenated precursor.

    Sulfonylation: The benzenesulfonylamino group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.

    Isophthalic Acid Formation: The final step involves the formation of the isophthalic acid core, which can be achieved through various methods including oxidation of the corresponding dialdehyde or diol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The piperidine ring and benzenesulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Oxidized Products: From the oxidation of the isophthalic acid core.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring and benzenesulfonylamino group can interact with biological macromolecules, potentially inhibiting or modifying their activity. The isophthalic acid core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzenesulfonamide: Similar in structure but lacks the isophthalic acid core.

    Piperidine Derivatives: Compounds with a piperidine ring but different functional groups.

    Isophthalic Acid Derivatives: Compounds with modifications to the isophthalic acid core.

Uniqueness

5-(3-Nitro-4-piperidin-1-yl-benzenesulfonylamino)-isophthalic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(3-nitro-4-piperidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O8S/c23-18(24)12-8-13(19(25)26)10-14(9-12)20-31(29,30)15-4-5-16(17(11-15)22(27)28)21-6-2-1-3-7-21/h4-5,8-11,20H,1-3,6-7H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXMAIBTFWSTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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